molecular formula C43H38N6O2 B582104 Dehydro N2-Triphenylmethyl Olmesartan CAS No. 1797891-24-7

Dehydro N2-Triphenylmethyl Olmesartan

Cat. No. B582104
M. Wt: 670.817
InChI Key: KTNYADYTDJJIRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydro N2-Triphenylmethyl Olmesartan is a chemical compound with the CAS number 1797891-24-7 . It is also known as 4-(1-Methylethenyl)-2-propyl-1-[[2’-(2-trityl-2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic Acid . This compound is related to the API Olmesartan Medoxomil .

Scientific Research Applications

  • Degradation Product Identification : In a study by Murakami et al. (2008), an unknown degradation product in stressed tablets of olmesartan medoxomil, identified as a dehydrated dimer of olmesartan, was analyzed using HPLC hyphenated techniques. This degradation product, similar to Dehydro N2-Triphenylmethyl Olmesartan, was found to increase in tablets stored under specific conditions, highlighting the importance of stability in pharmaceutical preparations (Murakami et al., 2008).

  • Formulation and Optimization : Kamran et al. (2016) developed novel vesicular nano-invasomes for the transdermal delivery of olmesartan medoxomil. The study aimed to overcome challenges related to the drug's hydrophobic nature and low bioavailability, which could be pertinent to its degradation products like Dehydro N2-Triphenylmethyl Olmesartan (Kamran et al., 2016).

  • Related Substances Synthesis : Babu et al. (2010) described the synthesis and characterization of related substances of olmesartan medoxomil, including dehydro olmesartan. This research provides insights into the chemical pathways and impurities that may form during the drug's synthesis, which is crucial for understanding the properties and applications of Dehydro N2-Triphenylmethyl Olmesartan (Babu et al., 2010).

  • Improved Synthesis Methods : Zi-qi (2012) focused on improving the synthesis method for a key intermediate of olmesartan medoxomil, which may have implications for the formation and understanding of degradation products such as Dehydro N2-Triphenylmethyl Olmesartan (Mu Zi-qi, 2012).

  • Nanosponge Design for Drug Delivery : Almutairy et al. (2021) developed ethylcellulose nanosponges for delivering olmesartan medoxomil. This research on enhancing solubility and bioavailability could be applicable to its degradation products, providing a potential pathway for improving the delivery and efficacy of Dehydro N2-Triphenylmethyl Olmesartan (Almutairy et al., 2021).

  • Stability-Indicating Method Development : Jain et al. (2012) discussed the development of a stability-indicating RP-HPLC method for determining olmesartan medoxomil in pharmaceutical dosage forms. This method, crucial for identifying and characterizing degradation products, can be pivotal in understanding the stability and properties of Dehydro N2-Triphenylmethyl Olmesartan (Jain et al., 2012).

properties

IUPAC Name

5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H38N6O2/c1-4-16-38-44-39(30(2)3)40(42(50)51)48(38)29-31-25-27-32(28-26-31)36-23-14-15-24-37(36)41-45-47-49(46-41)43(33-17-8-5-9-18-33,34-19-10-6-11-20-34)35-21-12-7-13-22-35/h5-15,17-28H,2,4,16,29H2,1,3H3,(H,50,51)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNYADYTDJJIRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H38N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydro N2-Triphenylmethyl Olmesartan

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dehydro N2-Triphenylmethyl Olmesartan
Reactant of Route 2
Dehydro N2-Triphenylmethyl Olmesartan
Reactant of Route 3
Reactant of Route 3
Dehydro N2-Triphenylmethyl Olmesartan
Reactant of Route 4
Dehydro N2-Triphenylmethyl Olmesartan
Reactant of Route 5
Dehydro N2-Triphenylmethyl Olmesartan
Reactant of Route 6
Dehydro N2-Triphenylmethyl Olmesartan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.